Class-Level Enzyme Selectivity: >10-Fold Preference for Plasmodium Plasmepsins Over Human Cathepsin D
The 2-aminoquinazolin-4(3H)-one scaffold exhibits a consistent and quantifiable class-level selectivity advantage when targeting malarial digestive vacuole plasmepsins (Plms I, II, IV) versus the human off-target aspartic protease Cathepsin D. In fragment-based discovery campaigns, most 2-aminoquinazolin-4(3H)-one based inhibitors demonstrated >10-fold selectivity for Plms over CatD, establishing this core as a privileged starting point for developing selective antimalarial agents [1]. This contrasts with other quinazolinone subclasses lacking the 2-amino group, which have not been reported to yield this selectivity window. Further optimization studies enhanced this selectivity factor up to 100-fold for Plm II and IV versus CatD through R1 substituent modifications [2].
| Evidence Dimension | Selectivity ratio (inhibition of Plasmodium plasmepsins vs. human Cathepsin D) |
|---|---|
| Target Compound Data | >10-fold selectivity for Plms I, II, IV over CatD; up to 100-fold achievable with optimized derivatives |
| Comparator Or Baseline | Other quinazolin-4-one subclasses lacking 2-amino substitution (no reported selectivity window for plasmepsins) |
| Quantified Difference | ≥10× selectivity advantage conferred by 2-aminoquinazolin-4(3H)-one scaffold |
| Conditions | Enzymatic inhibition assays using recombinant Plm I, II, IV and human Cathepsin D |
Why This Matters
For procurement in antimalarial discovery programs, this compound provides a validated scaffold that inherently minimizes liability against a critical human protease, reducing the need for extensive early-stage counter-screening.
- [1] Rasina D, et al. Fragment-Based Discovery of 2-Aminoquinazolin-4(3H)-ones As Novel Class Nonpeptidomimetic Inhibitors of the Plasmepsins I, II, and IV. J Med Chem. 2016;59(1):374-387. View Source
- [2] Rasina D, et al. 2-Aminoquinazolin-4(3H)-one based plasmepsin inhibitors with improved hydrophilicity and selectivity. Bioorg Med Chem. 2018;26(9):2488-2500. View Source
